3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H29Cl2N5O2S and its molecular weight is 582.54. The purity is usually 95%.
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Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
The chemical structure of this compound can be broken down as follows:
- Molecular Formula : C25H29ClN2O2S
- Molecular Weight : 442.03 g/mol
- Key Functional Groups :
- Tetrahydroquinazoline ring
- Sulfanylidene group
- Piperazine moiety
- Chlorophenyl substituents
The biological activity of this compound stems from its ability to interact with various biological targets. The presence of the piperazine ring is significant as it has been associated with various pharmacological activities, including:
- Antidepressant Effects : Compounds containing piperazine have shown efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Antimicrobial Activity : The chlorophenyl groups enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that the compound shows moderate to strong activity against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Strong |
Salmonella typhi | Weak |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Enzyme Inhibition
Another critical aspect of the biological activity is its potential as an enzyme inhibitor. The compound has been evaluated for its inhibitory effects on key enzymes such as:
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating conditions like Alzheimer's disease. Preliminary data indicate that this compound may exhibit competitive inhibition with IC50 values comparable to established inhibitors.
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 5.12 |
Anticancer Potential
The tetrahydroquinazoline scaffold has also been linked to anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways, including:
- Activation of caspases
- Modulation of Bcl-2 family proteins
Case Studies
Recent studies have investigated the efficacy and safety profile of this compound in animal models. A notable study involved administering varying doses to mice and assessing behavioral changes and biochemical markers indicative of neuroprotection and anti-inflammatory responses.
Study Overview
- Objective : Evaluate neuroprotective effects against induced oxidative stress.
-
Methodology :
- Mice were divided into control and treatment groups.
- Treatment involved daily administration for two weeks.
- Behavioral tests included the Morris water maze for cognitive function.
-
Results :
- Significant improvement in memory retention was observed in treated mice.
- Biochemical assays indicated reduced levels of malondialdehyde (MDA), suggesting decreased oxidative stress.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35Cl2N5O2S/c30-22-8-5-20(6-9-22)19-36-28(38)25-10-7-21(17-26(25)33-29(36)39)27(37)32-11-2-12-34-13-15-35(16-14-34)24-4-1-3-23(31)18-24/h1,3-6,8-9,18,21,25-26H,2,7,10-17,19H2,(H,32,37)(H,33,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRKTCNSIGZWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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